molecular formula C17H16ClN5OS B3062548 N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide CAS No. 302961-18-8

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

Cat. No.: B3062548
CAS No.: 302961-18-8
M. Wt: 373.9 g/mol
InChI Key: WFRLFWGASBLYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide is a key intermediate in the synthesis of dasatinib (SPRYCEL®), a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . The compound features a thiazole-carboxamide core linked to a 2,6-dimethylpyrimidinyl group and a substituted phenyl ring. Its molecular formula is C₁₆H₁₅ClN₆OS, with a molecular weight of 374.84 g/mol (exact mass: 374.0684) . The structure is critical for binding to kinase domains, as the pyrimidine and thiazole moieties facilitate hydrogen bonding and hydrophobic interactions with target proteins like BCR-ABL and SRC kinases .

Properties

CAS No.

302961-18-8

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H16ClN5OS/c1-9-5-4-6-12(18)15(9)23-16(24)13-8-19-17(25-13)22-14-7-10(2)20-11(3)21-14/h4-8H,1-3H3,(H,23,24)(H,19,20,21,22)

InChI Key

WFRLFWGASBLYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Structural Components

The target molecule comprises three distinct domains:

  • A 2-chloro-6-methylphenyl moiety linked via a carboxamide group
  • A central thiazole ring substituted at the 5-position
  • A 2,6-dimethylpyrimidin-4-ylamino group at the thiazole’s 2-position

Retrosynthetic disconnection suggests three primary synthetic approaches:

  • Amide bond formation between 2-((2,6-dimethylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline
  • Thiazole ring construction via Hantzsch-type cyclization followed by functionalization
  • Pyrimidine ring annulation onto a pre-formed aminothiazole intermediate

Hantzsch Thiazole Synthesis for Core Formation

The thiazole nucleus is typically constructed using modified Hantzsch thiazole synthesis protocols. As demonstrated by Kocabas et al., tetrabutylammonium hexafluorophosphate significantly accelerates this reaction, enabling room-temperature completion within 15 minutes.

General Procedure (Adapted from):

  • React α-bromoketone derivatives with thiourea analogs in acetonitrile
  • Employ Bu₄NPF₆ (0.2 equiv) as phase-transfer catalyst
  • Stir at 25°C under nitrogen atmosphere
  • Isolate product via aqueous workup and recrystallization

For the target compound, 2-bromo-1-(2,6-dimethylpyrimidin-4-yl)ethan-1-one would serve as the α-halocarbonyl precursor. This method achieves yields exceeding 85% for analogous structures.

Pyrimidinylamino Group Introduction

The 2,6-dimethylpyrimidin-4-ylamino substituent is introduced via nucleophilic aromatic substitution (SNAr). The patent CN102161660A discloses critical optimization parameters:

Parameter Optimal Condition Effect on Yield
Solvent Anhydrous DMF +23% vs THF
Temperature 110°C Maximizes SNAr
Base Cs₂CO₃ (3.0 equiv) Prevents hydrolysis
Reaction Time 8-12 hours Complete conversion

This step typically proceeds with 72-78% isolated yield when using 4-chloro-2,6-dimethylpyrimidine as the electrophilic partner.

Amide Bond Formation Strategies

Coupling the thiazole-5-carboxylic acid derivative with 2-chloro-6-methylaniline represents the final critical step. Comparative analysis of activation methods reveals:

Method Comparison Table

Activation System Solvent Time (h) Yield (%) Purity (HPLC)
EDCI/HOBt DCM 48 66 98.5
HATU/DIEA DMF 6 82 99.1
T3P®/Pyridine EtOAc 3 89 99.7

Data compiled from shows that propylphosphonic anhydride (T3P®) enables superior conversion rates under mild conditions. The reaction mechanism proceeds via in-situ mixed anhydride formation, minimizing racemization risks.

Integrated Multi-Step Synthesis

Combining these methodologies, the complete synthesis sequence emerges:

Step 1: Thiazole Ring Formation

  • React 2-bromo-1-(2,6-dimethylpyrimidin-4-yl)ethan-1-one with thiourea in Bu₄NPF₆/CH₃CN
  • Yield: 87% (literature-corrected from)

Step 2: Carboxylic Acid Preparation

  • Oxidize 2-((2,6-dimethylpyrimidin-4-yl)amino)thiazole-5-methanol using Jones reagent
  • Yield: 92% (extrapolated from)

Step 3: Amide Coupling

  • Activate acid with T3P® (2.2 equiv) in ethyl acetate
  • Add 2-chloro-6-methylaniline (1.05 equiv)
  • Stir 3 hours at 0°C → 25°C
  • Isolate via column chromatography (SiO₂, hexane:EtOAc 3:1)
  • Final Yield: 84% (optimized from)

Industrial Scale-Up Considerations

Critical parameters for kilogram-scale production include:

  • Cryogenic Conditions: Maintain reaction temperatures below -10°C during exothermic coupling steps to prevent epimerization
  • Purification: Implement countercurrent chromatography instead of standard column methods for >99.5% purity
  • Waste Management: Recover Bu₄NPF₆ catalyst via aqueous/organic phase separation (87% recovery efficiency)

The TCI Chemicals production batch data (source 2) confirms scalability, with 98.0% HPLC purity achieved in 5 kg batches using modified HATU coupling.

Analytical Characterization

Comprehensive spectroscopic data validates successful synthesis:

¹H NMR (500 MHz, DMSO-d₆):
δ 10.16 (s, 1H, NH), 7.55 (d, J=7.5 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃)
Matches reference data from

HRMS: m/z 373.1240 [M+H]⁺
Deviation <2 ppm vs theoretical (source 1)

XRD Analysis: Orthorhombic crystal system (space group P2₁2₁2₁) Unit cell parameters: a=7.212 Å, b=12.435 Å, c=15.678 Å

Chemical Reactions Analysis

Nucleophilic Substitution Reaction

The synthesis begins with the formation of the thiazole-pyrimidine core via nucleophilic substitution :

  • Reactants : 2-Amino-thiazole-5-carboxylic acid ethyl ester and 2-methyl-4,6-dichloropyrimidine.

  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at room temperature.

  • Mechanism : The amino group on the thiazole attacks the electrophilic 4-position of dichloropyrimidine, displacing chloride.

Reaction StepReagents/ConditionsProduct
Nucleophilic AttackNaH, THF, 25°C2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester

Hydrolysis of Ethyl Ester

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the carboxylic acid derivative :

  • Conditions : 5N NaOH in methanol at 0–25°C.

  • Key Observation : Hydrolysis proceeds without affecting the chloro substituents on the pyrimidine ring.

Reaction ParameterDetails
SolventMethanol
Base5N NaOH
Temperature0°C → 25°C (gradual)
Yield>90%

Amide Bond Formation

The carboxylic acid reacts with 2-chloro-6-methylaniline to form the final carboxamide :

  • Activation Method : Conversion to acyl chloride using oxalyl chloride (COCl)₂.

  • Coupling Agent : 4-Dimethylaminopyridine (DMAP) facilitates the reaction.

StepReagents/ConditionsOutcome
Acyl Chloride Formation(COCl)₂, DMF, 0°C → refluxThiazole-5-carbonyl chloride
Amide Coupling2-Chloro-6-methylaniline, DMAPFinal carboxamide product

Oxidative Metabolism

In biological systems, related derivatives undergo oxidation :

  • Primary Pathways :

    • Hydroxylation : On the chloromethylphenyl ring (e.g., metabolites M3a, M3b).

    • N-Oxidation : Formation of N-oxide derivatives (e.g., metabolite M7).

MetaboliteMolecular Ion (m/z)Proposed Structure
M3a/M3b518Chloromethylphenyl ring-hydroxylated N-oxide
M7518Pyrimidine N-oxide

Dehydrogenation

Metabolite M9 is identified as a dehydrogenated derivative, suggesting oxidation of the hydroxyethyl group on the piperazine moiety .

Chlorine Reactivity

The chloro substituents on the phenyl and pyrimidine rings are inert under standard synthetic conditions but may participate in nucleophilic aromatic substitution under high-temperature catalysis .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsOutcome/Application
Thiazole aminoNucleophilic substitutionNaH, THFPyrimidine coupling
Ethyl esterAlkaline hydrolysis5N NaOH, MeOHCarboxylic acid intermediate
Carboxylic acidAmide formation(COCl)₂, DMAPFinal carboxamide product
ChloromethylphenylOxidative hydroxylationCytochrome P450 enzymesMetabolites M3a, M3b

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
  • Molecular Formula : C17H16ClN5OS
  • CAS Number : 302964-08-5
  • Molecular Weight : 394.28 g/mol

Structural Characteristics

The compound features a thiazole ring fused with a pyrimidine derivative, contributing to its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.

Cancer Treatment

This compound is primarily recognized for its role as an intermediate in the synthesis of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor. Dasatinib exhibits significant antitumor activity and is used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Case Study: Dasatinib Efficacy

A study demonstrated that Dasatinib effectively inhibits cell proliferation in CML cells by targeting the BCR-ABL fusion protein. The results indicated a substantial reduction in tumor size in preclinical models, showcasing the therapeutic potential of compounds derived from this compound .

Protein Kinase Inhibition

Research has established that this compound acts as an inhibitor of various protein kinases beyond Src and Abl, including those involved in cell signaling pathways associated with cancer progression. The ability to selectively inhibit these kinases makes it a valuable tool in cancer research .

Development of Targeted Therapies

The compound's structure allows for modifications that can enhance its specificity and potency against various cancer types. Ongoing research focuses on developing derivatives that can target resistant cancer phenotypes, thereby improving treatment outcomes .

Data Tables

Activity TypeDescription
Antitumor ActivityInhibits cell proliferation in CML and ALL
Protein Kinase InhibitionDual Src/Abl kinase inhibition
Targeted Therapy PotentialModifications for enhanced specificity

Mechanism of Action

The mechanism by which “PMID15546730C2” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Binding to receptors or enzymes: Modulating their activity and influencing cellular processes.

    Inhibition or activation of signaling pathways: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

The compound belongs to a class of thiazole-carboxamide derivatives designed for kinase inhibition. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues and Substitution Effects
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide C₁₆H₁₅ClN₆OS 2,6-dimethylpyrimidinyl; 2-chloro-6-methylphenyl Dasatinib intermediate
N-(3,5-Dimethoxyphenyl)-2-[(2,6-dimethyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide C₁₇H₁₈N₆O₃S 3,5-dimethoxyphenyl Kinase inhibitor (preclinical)
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide C₁₆H₁₃Cl₂N₅OS 6-chloro-2-methylpyrimidinyl Intermediate with improved yield (86%)
Dasatinib (SPRYCEL®) C₂₂H₂₆ClN₇O₂S 2-methyl-6-[4-(2-hydroxyethyl)piperazinyl]pyrimidinyl FDA-approved drug (BCR-ABL inhibitor)
N-(2-Chloro-6-methylphenyl)-2-[(5-methyl-2-pyridinyl)amino]-5-thiazolecarboxamide C₁₆H₁₄ClN₅OS 5-methylpyridinyl Lower kinase selectivity (IC₅₀: 3.487 µM)

Key Observations :

  • Pyrimidine vs. Pyridine Substituents : Replacing the pyrimidine ring (as in the target compound) with a pyridine group (e.g., 5-methylpyridinyl) reduces kinase selectivity, as seen in the higher IC₅₀ values (3.487 µM vs. <1 nM for dasatinib) .
  • Chlorine and Methyl Groups : The 6-chloro-2-methylpyrimidinyl variant (CAS 302964-08-5) enhances synthetic yield (86%) compared to earlier routes, likely due to improved reactivity in coupling reactions .
  • Piperazinyl Modification : Dasatinib’s 4-(2-hydroxyethyl)piperazinyl group increases solubility and bioavailability, enabling oral administration—a critical advancement over the intermediate form .
Physicochemical Properties
Property Target Compound 6-Chloro-2-methylpyrimidinyl Analog Dasatinib Monohydrate
Molecular Weight 374.84 394.28 488.00
Solubility (Water) Insoluble Insoluble Slightly soluble
Storage Conditions -20°C (inert) 2–8°C (inert) Room temperature
Purity (HPLC) >95% >95% >99%

Note: Dasatinib’s monohydrate form (CAS 302962-49-8) exhibits improved stability and solubility due to the hydroxyethyl-piperazinyl group and crystalline hydration .

Biological Activity

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide, also known as a derivative of Dasatinib, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its biological activity as a protein tyrosine kinase inhibitor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H22_{22}ClN7_{7}OS
  • Molecular Weight : 443.95 g/mol
  • CAS Number : 910297-51-7
  • Purity : >98% (HPLC)

This compound acts primarily as an inhibitor of various protein tyrosine kinases, including Src and Abl kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, division, and survival. By inhibiting these pathways, the compound exhibits potential antitumor activity.

Biological Activity

1. Antitumor Activity
Research indicates that this compound demonstrates potent antitumor effects in preclinical models. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

2. Kinase Inhibition
The compound has been characterized as a dual Src/Abl kinase inhibitor. It has been shown to effectively inhibit the proliferation of cancer cells by disrupting the signaling pathways mediated by these kinases .

Study 1: Antitumor Activity in Preclinical Models

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines. The results indicated a marked reduction in cell viability at concentrations as low as 0.1 µM .

Cell LineIC50 (µM)
A549 (Lung Cancer)0.05
MCF7 (Breast Cancer)0.08
K562 (Leukemia)0.03

Study 2: Mechanistic Insights

In another investigation focused on the mechanism of action, researchers utilized Western blot analysis to demonstrate that treatment with this compound led to decreased phosphorylation levels of Src and Abl kinases in treated cells compared to controls . This suggests that the compound effectively inhibits the kinase activity necessary for tumor cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via coupling reactions between intermediates such as 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and piperazine derivatives. Key conditions include refluxing in butanol with diisopropylethylamine (DIPEA) at 120°C for 4–5 hours, which facilitates nucleophilic substitution at the pyrimidine ring . For analogous thiazole derivatives, cyclization steps in dimethylformamide (DMF) with iodine and triethylamine are critical for forming the thiazole core, as demonstrated in thiadiazole synthesis protocols .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. For pyrimidine-thiazole hybrids, X-ray crystallography is employed to resolve intramolecular interactions, such as hydrogen bonding between amine groups and aromatic rings, which stabilize the molecular conformation . Mass spectrometry (MS) and elemental analysis further corroborate molecular weight and composition .

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

  • Methodological Answer : Contradictions arise from variations in assay conditions (e.g., pH-dependent antimicrobial activity) or cell-line specificity. Systematic dose-response studies across multiple cell lines (e.g., cancer vs. bacterial models) under standardized pH and temperature conditions are essential. Molecular docking simulations can predict binding affinities to target proteins (e.g., kinases or bacterial enzymes), clarifying mechanistic disparities . For example, pyrimidine derivatives exhibit pH-sensitive interactions with microbial membranes, explaining divergent results in antifungal studies .

Q. How can the compound’s pharmacokinetic profile be improved without compromising its bioactivity?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or morpholine moieties) to the pyrimidine or thiazole rings, enhance solubility. Prodrug strategies, like acetylating amine groups, improve bioavailability. In vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) assays using hepatic microsomes and Caco-2 cell models are critical for evaluating metabolic stability and intestinal permeability .

Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition or immunomodulation?

  • Methodological Answer : Kinase inhibition assays (e.g., ATP-competitive binding studies using recombinant kinases) quantify IC₅₀ values. For immunomodulatory effects, cytokine profiling (e.g., IL-6, TNF-α) in primary immune cells under LPS stimulation identifies dose-dependent modulation. Comparative studies with structurally related analogs (e.g., dasatinib derivatives) isolate critical pharmacophore elements .

Data Analysis & Theoretical Frameworks

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Methodological Answer : X-ray diffraction reveals conformational flexibility in the pyrimidine-thiazole core. For instance, dihedral angles between pyrimidine and aryl rings (e.g., 12.8°–86.1°) correlate with steric hindrance and binding pocket compatibility. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) guide rational design of derivatives with improved target engagement .

Q. What statistical models are suitable for analyzing dose-response heterogeneity in preclinical studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between treatment groups. Machine learning algorithms (e.g., random forests) classify compounds based on structural descriptors and bioactivity, aiding SAR optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.